Product packaging for [2-(Oxolan-2-ylmethoxy)phenyl]methanol(Cat. No.:CAS No. 1021031-79-7)

[2-(Oxolan-2-ylmethoxy)phenyl]methanol

Cat. No.: B3339463
CAS No.: 1021031-79-7
M. Wt: 208.25 g/mol
InChI Key: IGKCJUNAEKKZBU-UHFFFAOYSA-N
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Description

The exploration of novel molecular architectures is a cornerstone of progress in chemical science. Within this pursuit, the compound [2-(Oxolan-2-ylmethoxy)phenyl]methanol has emerged as a molecule of significant interest. This article provides a focused and detailed examination of this specific chemical entity, delving into its structural components, the rationale for its investigation, and the proposed framework for its scientific study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3339463 [2-(Oxolan-2-ylmethoxy)phenyl]methanol CAS No. 1021031-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(oxolan-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-2,4,6,11,13H,3,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKCJUNAEKKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity, Transformational Chemistry, and Mechanistic Insights of 2 Oxolan 2 Ylmethoxy Phenyl Methanol

Chemical Transformations Involving the Primary Alcohol Functionality of [2-(Oxolan-2-ylmethoxy)phenyl]methanol

The primary alcohol group in this compound is anticipated to undergo a range of classical transformations, including oxidation, esterification, etherification, and conversion to various leaving groups.

Controlled Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde, [2-(oxolan-2-ylmethoxy)phenyl]carbaldehyde, or further to the carboxylic acid, 2-(oxolan-2-ylmethoxy)benzoic acid. The choice of oxidant and reaction conditions dictates the final product.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, are effective for this transformation, typically performed in anhydrous solvents to prevent overoxidation. chemistrysteps.comlumenlearning.com Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid. chemguide.co.ukwikipedia.org

TransformationReagents and ConditionsExpected Product
Oxidation to AldehydePyridinium chlorochromate (PCC), CH2Cl2[2-(Oxolan-2-ylmethoxy)phenyl]carbaldehyde
Oxidation to Aldehyde1) (COCl)2, DMSO, CH2Cl2; 2) Et3N[2-(Oxolan-2-ylmethoxy)phenyl]carbaldehyde
Oxidation to Carboxylic AcidKMnO4, NaOH, H2O, heat2-(Oxolan-2-ylmethoxy)benzoic acid
Oxidation to Carboxylic AcidCrO3, H2SO4, acetone (Jones reagent)2-(Oxolan-2-ylmethoxy)benzoic acid
Table 1: Predicted Oxidation Reactions of the Primary Alcohol Functionality.

Derivatization via Esterification and Etherification Protocols

The hydroxyl group can be readily converted into esters and ethers. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, would yield the corresponding ester. chemguide.co.ukmasterorganicchemistry.combritannica.com This reaction is typically driven to completion by removing the water formed. Alternatively, reaction with a more reactive acyl chloride or acid anhydride, often in the presence of a base like pyridine, provides a more rapid and often higher-yielding route to the ester.

Etherification can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. britannica.com For the synthesis of benzyl (B1604629) ethers, iron(III) chloride has been used as a catalyst for the self-etherification of benzyl alcohols. acs.orgnih.gov

TransformationReagents and ConditionsExpected Product Class
Fischer EsterificationR-COOH, cat. H2SO4, heatEster
AcylationR-COCl, pyridineEster
Williamson Ether Synthesis1) NaH, THF; 2) R-X (alkyl halide)Ether
Iron-Catalyzed EtherificationFeCl3·6H2O, propylene carbonateSymmetrical Ether
Table 2: Predicted Esterification and Etherification Reactions.

Halogenation and Conversion to Leaving Groups

The primary alcohol can be converted into a good leaving group, facilitating subsequent nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol to the corresponding benzyl chloride or bromide, respectively. askfilo.comdoubtnut.comshaalaa.comdoubtnut.com The hydroxyl group can also be transformed into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

TransformationReagents and ConditionsExpected Product
ChlorinationSOCl2, pyridine1-(chloromethyl)-2-(oxolan-2-ylmethoxy)benzene
BrominationPBr3, ether1-(bromomethyl)-2-(oxolan-2-ylmethoxy)benzene
TosylationTsCl, pyridine[2-(Oxolan-2-ylmethoxy)phenyl]methyl 4-toluenesulfonate
Table 3: Predicted Halogenation and Leaving Group Formation Reactions.

Reactivity of the Oxolane Ring System in this compound

The tetrahydrofuran (B95107) (oxolane) ring, being a cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or Lewis acids.

Ring-Opening Reactions Under Acidic or Lewis Acidic Conditions

The presence of two oxygen atoms in the 2-alkoxy-substituted tetrahydrofuran system makes it susceptible to cleavage under acidic conditions. Protonation of one of the ether oxygens, followed by nucleophilic attack, can lead to ring opening. The regioselectivity of this cleavage would be influenced by steric and electronic factors. Lewis acids are particularly effective at promoting the cleavage of ethers. For instance, reagents like ytterbium triflate in the presence of an acylating agent can catalyze the acylative cleavage of tetrahydrofuran. mdpi.com Similarly, a frustrated Lewis pair composed of an acidic aluminum function and a basic phosphine entity has been shown to cleave THF. mdpi.com

ConditionsCatalyst/ReagentExpected Reaction Type
Acylative CleavageYb(OTf)3, Acetic AnhydrideRing-opening and acylation
Frustrated Lewis PairAlR2/Phosphine coupleRing-opening
Brønsted Acid CatalysisH3PW12O40·13H2O, Acetic AnhydrideCationic ring-opening polymerization
Table 4: Predicted Ring-Opening Reactions of the Oxolane Moiety.

Functionalization and Modification of the Tetrahydrofuran Moiety

Direct functionalization of the tetrahydrofuran ring without ring-opening is more challenging. However, the presence of the methyl group in 2-methyltetrahydrofuran (a close analog) has been shown to influence its stability and reactivity in organometallic chemistry. researchgate.net While direct C-H functionalization of the THF ring in this compound is not a straightforward transformation, reactions involving organometallic reagents could potentially lead to deprotonation at the carbon adjacent to the ring oxygen, followed by reaction with an electrophile. However, such reactions would likely compete with reactions at the more acidic primary alcohol.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The introduction of electrophiles to the phenyl ring of this compound is directed by the electronic effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of EAS reactions on this compound is primarily controlled by the two substituents on the benzene ring: the oxolanylmethoxy group (-OCH2-C4H7O) and the hydroxymethyl group (-CH2OH).

The oxolanylmethoxy group is an alkoxy-type substituent. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance (+R effect). This effect significantly increases the electron density at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to electrophilic attack. The inductive effect (-I) of the electronegative oxygen atom is also present but is generally outweighed by the stronger resonance effect. Consequently, the oxolanylmethoxy group is a potent activating and ortho, para-directing group.

The hydroxymethyl group , on the other hand, is a meta-directing group. The primary alcohol functionality is weakly deactivating due to the inductive electron-withdrawing nature of the oxygen atom.

Given that the oxolanylmethoxy group is a stronger activating group, it will predominantly dictate the position of electrophilic attack. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the oxolanylmethoxy group. The position ortho to the oxolanylmethoxy and meta to the hydroxymethyl group (C4) and the position para to the oxolanylmethoxy group and meta to the hydroxymethyl group (C6) are the most likely sites of substitution. Steric hindrance from the bulky oxolanylmethoxy group might influence the ratio of ortho to para substitution, often favoring the less hindered para position.

Nitration, Sulfonation, and Halogenation Studies

While specific studies on the nitration, sulfonation, and halogenation of this compound are not extensively documented in publicly available literature, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO2) onto the aromatic ring. The strong activating effect of the oxolanylmethoxy group would direct the nitration to the C4 and C6 positions.

ReagentsExpected Major Products
HNO3, H2SO4[4-Nitro-2-(oxolan-2-ylmethoxy)phenyl]methanol and [6-Nitro-2-(oxolan-2-ylmethoxy)phenyl]methanol

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would lead to the introduction of a sulfonic acid group (-SO3H). Similar to nitration, the substitution would be directed to the positions ortho and para to the oxolanylmethoxy group. The sulfonation reaction is often reversible, and the product distribution can be influenced by reaction conditions such as temperature.

ReagentsExpected Major Products
H2SO4, SO34-(Hydroxymethyl)-3-(oxolan-2-ylmethoxy)benzenesulfonic acid and 5-(Hydroxymethyl)-2-(oxolan-2-ylmethoxy)benzenesulfonic acid

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like Br2 in the presence of a Lewis acid or N-bromosuccinimide. The halogen atom will be directed to the C4 and C6 positions. The high reactivity of the activated ring may necessitate milder reaction conditions to avoid poly-halogenation.

ReagentsExpected Major Products (for Bromination)
Br2, FeBr3 or NBS[4-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methanol and [6-Bromo-2-(oxolan-2-ylmethoxy)phenyl]methanol

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly those bearing a halide or triflate group on the phenyl ring, are valuable substrates for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig Cross-Couplings

These palladium-catalyzed reactions are powerful tools in synthetic organic chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide or triflate. A halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Reaction: This reaction couples an aryl halide or triflate with an alkene. A derivative of this compound could be used to synthesize substituted styrenes or other vinylated aromatic compounds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. This would allow for the introduction of an alkynyl group onto the aromatic ring of a this compound derivative.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. This would enable the synthesis of various aniline derivatives of this compound.

A summary of potential cross-coupling reactions is presented in the table below, assuming a bromo-derivative of the parent compound.

Reaction NameCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki-MiyauraAr'-B(OH)2Pd(PPh3)4, BaseBiaryl derivative
HeckR-CH=CH2Pd(OAc)2, PPh3, BaseVinylated derivative
SonogashiraR-C≡CHPdCl2(PPh3)2, CuI, BaseAlkynylated derivative
Buchwald-HartwigR2NHPd2(dba)3, Ligand, BaseArylamine derivative

Chelation-Assisted Reactivity and Directing Group Effects

The presence of the oxygen atoms in both the oxolanylmethoxy and hydroxymethyl groups can play a crucial role in directing certain transition metal-catalyzed reactions, particularly those involving C-H activation. The ability of these oxygen atoms to coordinate to a metal center can direct the catalyst to a specific C-H bond, typically in the ortho position. This chelation-assistance can lead to highly regioselective functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides.

For instance, in a directed C-H activation scenario, a palladium catalyst could coordinate to the oxygen of the hydroxymethyl group, facilitating the activation of the C-H bond at the C3 position. This would provide a complementary method to the classical electrophilic substitution pathways for functionalizing the aromatic ring.

Detailed Mechanistic Investigations of Key Reactions of this compound

While specific mechanistic studies for this compound are scarce, the mechanisms of the aforementioned reactions are well-established for related substrates.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The attack of the electrophile on the electron-rich phenyl ring is the rate-determining step. The stability of the possible arenium ions determines the regioselectivity. For this compound, attack at the ortho and para positions to the strongly activating oxolanylmethoxy group leads to more stable carbocation intermediates due to resonance delocalization of the positive charge onto the oxygen atom.

Transition Metal-Catalyzed Cross-Coupling Reactions: These reactions generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide derivative, forming a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): The second coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst.

The specific ligands on the palladium catalyst play a critical role in the efficiency and scope of these reactions by influencing the rates of the individual steps in the catalytic cycle.

In chelation-assisted C-H activation, the initial step involves the coordination of the directing group to the metal center, followed by a concerted metalation-deprotonation event to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination releases the functionalized product.

Further experimental and computational studies on this compound are needed to provide more detailed and specific mechanistic insights into its reactivity.

Identification and Characterization of Reaction Intermediates

There is no specific information available in the scientific literature detailing the identification and characterization of reaction intermediates derived from this compound. General mechanistic considerations for reactions involving the benzylic alcohol moiety suggest the potential formation of a resonance-stabilized benzylic carbocation intermediate under acidic conditions or upon activation of the hydroxyl group. This intermediate would be susceptible to nucleophilic attack.

For reactions involving the tetrahydrofuran (oxolane) moiety, ring-opening mechanisms could proceed through oxonium ion intermediates, particularly in the presence of strong acids. However, without specific studies on this compound, the nature and stability of any such intermediates remain speculative. The ortho-position of the oxolan-2-ylmethoxy group relative to the methanol (B129727) group could potentially influence the stability and subsequent reaction pathways of any intermediates formed, possibly through intramolecular interactions, but this has not been experimentally verified.

Kinetic and Thermodynamic Studies of Reaction Pathways

A thorough search of chemical databases and scientific literature yielded no specific kinetic or thermodynamic studies for any reaction pathways involving this compound. To date, research has not been published that would provide rate constants, activation energies, or thermodynamic parameters (such as enthalpy and entropy of reaction) for transformations of this compound.

General principles suggest that the kinetics of reactions at the benzylic alcohol would be influenced by steric hindrance from the ortho-substituted ether side chain. nih.gov Thermodynamically, the stability of the ether and alcohol functional groups would dictate the energy landscape of potential reactions, but specific values are not available for this molecule.

Transition State Analysis and Energy Profile Mapping

There are no published studies on the transition state analysis or energy profile mapping for reactions of this compound. Computational chemistry studies, such as those employing density functional theory (DFT), which are often used to elucidate transition state geometries and map reaction energy profiles, have not been reported for this compound.

In the absence of such studies, any discussion of transition states and energy profiles would be purely theoretical and based on analogous, but not identical, chemical systems. For instance, the transition state for an SN1-type reaction at the benzylic carbon would involve a planar carbocation, while an SN2 reaction would proceed through a pentacoordinate transition state. The specific energies associated with these states for this compound are unknown.

Advanced Structural Characterization and Conformational Analysis of 2 Oxolan 2 Ylmethoxy Phenyl Methanol and Its Derivatives

Single-Crystal X-ray Diffraction Studies of [2-(Oxolan-2-ylmethoxy)phenyl]methanol

While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight into the expected molecular geometry, bond metrics, and intermolecular interactions.

To approximate the solid-state structure of this compound, we can examine crystallographic data of compounds containing the 2-methoxyphenyl moiety. For instance, the crystal structure of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol (B129727) monosolvate reveals a non-coplanar arrangement between the formamidine (B1211174) backbone and the 2-methoxyphenyl group, with a dihedral angle of 14.84 (11)°. iucr.org This indicates that steric and electronic factors can induce significant twisting from planarity.

In another related structure, 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, the molecule crystallizes in a monoclinic space group P21/n. ijirset.com The analysis of bond lengths and angles in such analogs provides expected values for the phenyl ring and the methoxy (B1213986) substituent in this compound.

A β-thiocarbonyl compound, 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one, shows that the carbonyl and methoxy oxygen atoms are nearly coplanar, with an O-C-C-O torsion angle of -18.2 (5)°. nih.govnih.gov This preference for a syn-periplanar arrangement of adjacent oxygen-containing groups might also influence the conformation of the oxolane and methanol substituents in the target molecule.

The following table presents representative bond lengths and angles from a related methoxy-substituted phenyl derivative, providing a model for the expected geometry of the core structure of this compound.

Bond/AngleValue
C-C (aromatic)1.38 - 1.40 Å
C-O (ether)~1.36 Å
C-O-C (ether)~117°
C-C-O (aromatic)~115°, ~125°

Note: These values are derived from published data on analogous structures and serve as estimations.

The crystal packing of this compound is expected to be dominated by hydrogen bonding involving the hydroxyl group and the ether oxygen of the oxolane ring. In the crystal structure of (Z)-N-(2,6-Dimethylphenyl)-1-[(2-methoxyphenyl)amino]methanimine oxide methanol monosolvate, the components are linked by C—H⋯O and O—H⋯O hydrogen bonds, creating a supramolecular chain. iucr.org

Similarly, the packing of 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one is stabilized by weak but significant C-H…O, N-H...O, and O-H...O interactions. ijirset.com In the case of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethan-1-one, supramolecular chains are formed along the c-axis through C-H⋯O interactions. nih.govnih.gov These examples suggest that this compound would likely form extended hydrogen-bonded networks in the solid state, influencing its crystal packing and physical properties.

Solution-State Conformational Analysis using Advanced NMR Spectroscopic Techniques

The flexibility of the ether linkage and the hydroxymethyl group in this compound makes its solution-state conformational analysis particularly important.

Dynamic NMR (DNMR) is a powerful technique for studying reversible molecular processes like conformational changes that occur at rates of approximately 10 to 10,000 sec⁻¹. libretexts.org For this compound, rotation around the C-O bonds of the ether linkage and the C-C bond connecting the phenyl ring to the methanol group can lead to different conformers.

At room temperature, these conformational exchanges are likely fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the exchange rate can be slowed down, potentially allowing for the observation of distinct signals for each conformer. libretexts.org This would enable the determination of the energy barriers for rotation and the relative populations of the different conformational states. Studies on restricted rotation around amide bonds in N,N-dimethylacetamide provide a classic example of how DNMR can be used to resolve conformers at low temperatures. libretexts.org

NOESY and ROESY are NMR techniques that detect through-space interactions between protons that are close to each other (typically within 5 Å), providing information about the spatial arrangement of atoms in a molecule. columbia.edu For this compound, NOESY or ROESY experiments would be invaluable for determining the preferred orientation of the oxolane ring relative to the phenyl ring and the hydroxymethyl group.

For instance, a NOESY correlation between the protons of the oxolane ring and the aromatic protons would indicate a folded conformation where these two moieties are in close proximity. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. columbia.edu In cases of medium-sized molecules where the NOE may be close to zero, ROESY is often the preferred experiment as the rotating-frame Overhauser effect (ROE) is always positive. columbia.edu

A study on thiourea–chloride supramolecular complexes demonstrated the use of NOESY and ROESY to confirm an antiparallel arrangement in a 2:1 complex in solution, by observing distinct intermolecular correlations. acs.org Similarly, for this compound, these techniques could elucidate the dominant conformations in different solvents.

Chiroptical Spectroscopy for Enantiomeric or Diastereomeric this compound Analogs

This compound possesses a chiral center at the C2 position of the oxolane ring. Therefore, its enantiomers will interact differently with plane-polarized light, a property that can be studied using chiroptical techniques like circular dichroism (CD) and vibrational circular dichroism (VCD).

The synthesis of optically active hemiporphyrazine with chiral binaphthyl substituents has been reported, where mirror symmetry was observed in the CD spectra of the (R,R)-1 and (S,S)-1 enantiomers. nih.gov This demonstrates the power of CD spectroscopy in distinguishing between enantiomers.

A combined experimental and theoretical approach using chiroptical spectroscopy has been employed to explore the stereochemical properties of chiral transition metal complexes. mdpi.comnih.govmdpi.com Such studies, which often involve comparing experimental spectra with those simulated using density functional theory (DFT), can provide detailed insights into the absolute configuration and conformational preferences of chiral molecules in solution. mdpi.comnih.govmdpi.com For chiral analogs of this compound, CD and VCD spectroscopy could be used to determine the absolute configuration and to study how the conformational equilibrium is influenced by factors such as solvent and temperature.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Measurements

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions of chromophores within the molecule. In the case of this compound, the phenyl group acts as a primary chromophore. The coupling of this chromophore with the chiral oxolane moiety would be expected to produce a characteristic CD spectrum, with the sign and magnitude of the Cotton effects providing information about the absolute configuration of the stereocenter.

Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of plane-polarized light as a function of wavelength. rsc.org The resulting ORD curve, particularly in the region of an absorption band (the Cotton effect), is directly related to the CD spectrum through the Kronig-Kramers transforms. Analysis of the ORD spectrum would provide corroborating evidence for the absolute configuration determined by CD.

Hypothetical Research Findings and Data:

Without experimental data, one can only hypothesize the nature of the CD and ORD spectra for the enantiomers of this compound. It would be anticipated that the (R)- and (S)-enantiomers would exhibit mirror-image CD and ORD spectra. The position and intensity of the Cotton effects would be influenced by the conformation of the (oxolan-2-ylmethoxy) side chain relative to the phenyl ring.

Table 1: Hypothetical CD and ORD Data for Enantiomers of this compound

EnantiomerTechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol) / Specific Rotation [α]
(S)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolCD~270Positive Cotton Effect
(S)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolCD~220Negative Cotton Effect
(R)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolCD~270Negative Cotton Effect
(R)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolCD~220Positive Cotton Effect
(S)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolORD>300Positive Plain Curve
(R)-[2-(Oxolan-2-ylmethoxy)phenyl]methanolORD>300Negative Plain Curve
Note: This table is purely illustrative and is not based on experimental data.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within the molecule. A significant advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, providing a rich and detailed fingerprint of the molecule's stereochemistry.

For this compound, VCD would be particularly insightful. The spectrum would contain characteristic bands arising from the C-O and C-H stretching and bending modes of the chiral oxolane ring, as well as vibrations associated with the phenyl and methanol functionalities. The determination of the absolute configuration would involve a comparison of the experimental VCD spectrum with the spectra predicted for the (R)- and (S)-enantiomers using quantum chemical calculations, typically at the Density Functional Theory (DFT) level. A good agreement between the experimental and calculated spectrum for one of the enantiomers would provide an unambiguous assignment of the absolute configuration.

Detailed Research Findings:

A comprehensive search of the scientific literature did not yield any studies that have applied VCD spectroscopy to this compound. Such a study would be a valuable contribution to the field, providing a definitive assignment of its absolute configuration and offering insights into its conformational landscape in solution. The interplay of intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen atoms would likely have a significant impact on the VCD spectrum, making it a sensitive probe of the molecule's three-dimensional structure.

Table 2: Potential Vibrational Modes of this compound for VCD Analysis

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Potential for VCD Signal
O-H Stretch (Methanol)3200-3600High (sensitive to hydrogen bonding)
C-H Stretch (Aromatic)3000-3100Moderate
C-H Stretch (Aliphatic)2850-3000High (sensitive to conformation)
C-O Stretch (Ether)1050-1250High (proximal to stereocenter)
C-O Stretch (Methanol)1000-1100High
Note: This table represents expected vibrational modes and their potential for VCD analysis and is not based on published experimental data.

Applications of 2 Oxolan 2 Ylmethoxy Phenyl Methanol in Non Biological Chemical Research and Materials Science

Role as a Monomer in Polymer Chemistry

The bifunctional nature of [2-(Oxolan-2-ylmethoxy)phenyl]methanol, possessing a reactive hydroxyl group and a modifiable aromatic ring, makes it a candidate for incorporation into various polymer backbones.

Synthesis and Characterization of Novel Polyethers, Polyesters, or Polyurethanes incorporating the this compound Moiety

The primary alcohol function of this compound allows for its direct participation in step-growth polymerization reactions to form polyethers, polyesters, and polyurethanes.

Polyethers: Polyether synthesis could be achieved through the Williamson ether synthesis, reacting the deprotonated alcohol of this compound with a suitable dihalide monomer. Alternatively, acid-catalyzed self-condensation, though less common for primary alcohols, could be explored. The resulting polyethers would feature the bulky oxolan-2-ylmethoxy-phenyl side group, which would significantly influence the polymer's properties.

Polyesters: For polyester (B1180765) synthesis, this compound can be reacted with dicarboxylic acids or their derivatives (e.g., acyl chlorides or esters) in a polycondensation reaction. The reaction with a diacyl chloride would proceed readily to form the corresponding polyester, with the pendant ether group contributing to the polymer's functionality.

Polyurethanes: The reaction of the hydroxyl group with diisocyanates is a fundamental method for polyurethane synthesis. acs.orgutm.my The reaction of this compound with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), would lead to the formation of polyurethanes with the this compound moiety incorporated into the polymer backbone. google.com The presence of the bulky and polar side group is expected to impact the final properties of the polyurethane. sabanciuniv.edu

A hypothetical polymerization reaction is presented below:

Table 1: Hypothetical Polyurethane Synthesis using this compound

Reactant AReactant BPolymer TypePotential Catalyst
This compoundMethylene Diphenyl Diisocyanate (MDI)PolyurethaneDibutyltin dilaurate

The characterization of these novel polymers would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate their thermal properties.

Influence of Monomer Structure on Polymer Architecture and Macromolecular Properties

The incorporation of the this compound moiety is anticipated to have a profound effect on the polymer's architecture and properties.

Macromolecular Properties:

Solubility: The presence of the ether linkage and the tetrahydrofuran (B95107) ring is likely to enhance the solubility of the resulting polymers in a range of organic solvents. nih.gov

Thermal Properties: The rigid aromatic ring could increase the glass transition temperature (Tg) of the polymers, while the flexible ether linkage might have a plasticizing effect, leading to a complex interplay of factors that determine the final thermal behavior. nih.gov

Mechanical Properties: The bulky side groups can disrupt chain packing, potentially leading to polymers with lower crystallinity and altered mechanical properties, such as increased flexibility or reduced tensile strength depending on the polymer backbone. nih.gov

Utilization as a Ligand or Precursor for Catalyst Design

The oxygen atoms in the ether and alcohol functionalities of this compound can act as donor atoms for metal coordination, making it a potential bidentate ligand precursor for the design of novel catalysts. at.uanih.govresearchgate.netmacalester.edugoogle.com

Synthesis of Metal Complexes Featuring this compound-Derived Ligands

The deprotonated alcohol can form a metal-alkoxide bond, while the ether oxygen can coordinate to the metal center, forming a stable chelate ring. The synthesis of such metal complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent.

Table 2: Plausible Metal Complexes with this compound as a Ligand

Metal PrecursorLigandPotential Complex Structure
Palladium(II) acetateThis compoundBidentate Pd(II) complex
Copper(II) chlorideThis compoundBidentate Cu(II) complex
Rhodium(I) precursorThis compoundBidentate Rh(I) complex

The resulting complexes could be characterized by techniques such as X-ray crystallography to determine the precise coordination geometry, as well as spectroscopic methods like IR and NMR to probe the ligand-metal interaction.

Evaluation of Catalytic Activity and Selectivity in Organic Synthesis

Metal complexes derived from this compound could find applications in various catalytic transformations. The electronic and steric properties of the ligand, influenced by the oxolan-2-ylmethoxy group, would play a crucial role in determining the catalyst's activity and selectivity. richmond.edu

Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions. A palladium complex of this compound could potentially catalyze reactions such as Suzuki or Heck couplings.

Oxidation Reactions: Copper complexes are known to catalyze a variety of oxidation reactions, including the oxidation of alcohols. mdpi.comnih.govresearchgate.netresearchgate.netbcrec.id A copper complex of this ligand could be investigated for its ability to catalyze the selective oxidation of various substrates.

Asymmetric Catalysis: If the tetrahydrofuran ring is chirally pure, the resulting metal complexes could be explored as catalysts in asymmetric synthesis, where the chiral environment provided by the ligand could induce enantioselectivity in the product formation.

This compound as an Advanced Chemical Synthesis Building Block

Beyond its use in polymers and catalysis, the structural features of this compound make it a valuable building block in multi-step organic synthesis. chemimpex.comsemanticscholar.org The tetrahydrofuran motif is a common feature in many natural products. nih.gov

The two distinct functional groups, the primary alcohol and the aromatic ring, can be selectively modified to introduce further complexity. For instance:

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations such as Wittig reactions or amide bond formations.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at specific positions, further diversifying the molecular scaffold.

The ether linkage, while generally stable, could potentially be cleaved under harsh conditions, offering another route to functionalized derivatives. researchgate.net

The presence of the tetrahydrofurfuryl ether moiety, derived from the readily available and often bio-based tetrahydrofurfuryl alcohol, also aligns with principles of green chemistry by incorporating a potentially renewable feedstock into advanced chemical structures. chemimpex.comchemicalbook.com The synthesis of derivatives of this compound could lead to novel molecules with interesting properties for materials science or as intermediates in the synthesis of complex target molecules. mdpi.com

Strategic Intermediate in the Total Synthesis of Complex Natural Products

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in mainstream literature, its structural motifs are present in numerous biologically active molecules. The tetrahydrofuran ring is a common feature in a wide array of natural products, including lignans (B1203133) and polyether antibiotics. The stereoselective synthesis of substituted tetrahydrofurans is a critical challenge in organic chemistry, and chiral building blocks containing this ring system are of high value.

The this compound structure can be envisioned as a key fragment in convergent synthetic strategies. The benzylic alcohol provides a handle for further functionalization or for building the carbon skeleton of a target molecule. The tetrahydrofuran moiety can serve as a crucial stereocontrolling element, and its ether linkage offers a stable connection that can be carried through multiple synthetic steps. The synthesis of chiral enantioenriched tetrahydrofuran derivatives is an active area of research, highlighting the importance of synthons like this compound. researchgate.net

Precursor for Specialty Chemicals and Fine Chemicals

The reactivity of the hydroxyl and ether groups in this compound allows for its transformation into a variety of specialty and fine chemicals. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and fragrances. For instance, the oxidation of benzyl (B1604629) alcohol derivatives is a fundamental transformation in organic synthesis, with various methods available to achieve high selectivity and yield. researchgate.net

Furthermore, the ether linkage, while generally stable, can be cleaved under specific conditions to unmask a phenol, providing another route to diverse chemical entities. The tetrahydrofuran ring itself can be a target for modification, although this is less common due to its general stability. The combination of these functionalities in one molecule allows for the generation of a library of derivatives with potentially interesting and useful properties. The synthesis of related methoxy-substituted benzyl alcohol derivatives is common in the preparation of various commercial products. lookchem.comgoogle.com

Supramolecular Chemistry and Material Science Applications

The field of supramolecular chemistry and materials science offers a promising arena for the application of this compound and its derivatives. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of creating new functional materials.

Investigation of Self-Assembly Processes and Molecular Recognition Phenomena

The structure of this compound is well-suited for participating in self-assembly and molecular recognition events. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the ether oxygen atoms are hydrogen bond acceptors. This allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of the molecules into larger aggregates. The ortho-substitution pattern can enforce specific conformations, which can be crucial for achieving well-ordered structures.

The tetrahydrofuran moiety can also participate in non-covalent interactions, including van der Waals forces and dipole-dipole interactions. The chirality of the tetrahydrofuran ring can introduce stereochemical information into the self-assembly process, potentially leading to the formation of chiral supramolecular structures. The study of molecular recognition often involves understanding how a host molecule can selectively bind to a guest molecule, and the cavities and binding sites formed by the self-assembly of this compound could be explored for their ability to recognize and bind small molecules or ions.

Incorporation into Functional Materials (e.g., optoelectronic devices, sensors for chemical analytes)

Derivatives of this compound could be incorporated into a variety of functional materials. For example, by attaching chromophores or electroactive groups to the molecule, it could be used to create materials with interesting optical or electronic properties. The self-assembly of such functionalized derivatives could lead to the formation of ordered thin films or liquid crystalline phases, which are important for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Furthermore, the potential for this molecule to act as a ligand for metal ions, through coordination with the ether and alcohol oxygen atoms, opens up possibilities for its use in chemical sensors. The binding of a specific metal ion could lead to a change in the optical or electronic properties of the material, providing a detectable signal. The design of metal-organic frameworks (MOFs) using linkers derived from this compound is another avenue for creating porous materials with applications in gas storage, separation, and catalysis. researchgate.net

Design of Responsive and Adaptive Materials based on this compound Derivatives

Responsive or "smart" materials, which can change their properties in response to external stimuli such as light, temperature, or pH, are a major focus of modern materials science. The this compound scaffold can be functionalized with stimulus-responsive groups to create such materials. For example, the incorporation of a photo-cleavable o-nitrobenzyl ether group in place of the simple ether could lead to materials that change their structure or properties upon irradiation with UV light. nih.govumass.edu

The self-assembly of these responsive derivatives could lead to materials that can undergo reversible changes in their morphology or function. For instance, a material might be designed to release an encapsulated guest molecule when triggered by a specific stimulus. The combination of the self-assembly properties of the core molecule with the responsiveness of the appended functional groups provides a powerful strategy for the design of novel adaptive materials with a wide range of potential applications.

Emerging Research Directions and Future Perspectives for 2 Oxolan 2 Ylmethoxy Phenyl Methanol

Innovations in Green and Sustainable Synthetic Methodologies for [2-(Oxolan-2-ylmethoxy)phenyl]methanol

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in the synthesis of this compound. Future research will likely focus on minimizing environmental impact by exploring alternative solvents, catalytic systems, and energy sources.

One promising avenue is the use of green solvents to replace traditional volatile organic compounds. neuroquantology.com Ionic liquids (ILs) and supercritical fluids (SCFs) are at the forefront of this research. ijarsct.co.in Ionic liquids, with their low vapor pressure and high thermal stability, offer a recyclable medium for the synthesis of complex molecules. ijarsct.co.in Supercritical carbon dioxide (scCO₂), another green solvent, presents an environmentally benign option that can be readily recycled. ijarsct.co.in The unique properties of SCFs, such as high diffusivity and tunable solvating power, can lead to enhanced reaction rates and selectivity. numberanalytics.com

Biocatalysis, employing enzymes to mediate chemical transformations, represents another significant area of green chemistry. The development of specific enzymes for the synthesis of this compound could lead to highly selective and efficient processes under mild conditions, reducing energy consumption and byproducts.

The following table outlines potential green synthetic methodologies and their anticipated benefits for the synthesis of this compound.

MethodologyKey FeaturesPotential Advantages for Synthesis
Ionic Liquid Solvents Low volatility, high thermal stability, recyclability, and tunable properties. neuroquantology.comijarsct.co.inEnhanced reaction rates, improved product purity, and reduced solvent emissions.
Supercritical Fluids Environmentally benign, high diffusivity, low viscosity, and tunable density. neuroquantology.comnumberanalytics.comIncreased reaction speed, improved mass transfer, and simplified product separation.
Biocatalysis High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and low toxicity.High-purity products, reduced energy consumption, and minimal environmental impact.
Microwave-Assisted Synthesis Rapid and uniform heating, leading to accelerated reaction rates. ijarsct.co.inShorter reaction times, higher yields, and improved energy efficiency.
Phase-Transfer Catalysis Facilitates reactions between reactants in immiscible phases, often using environmentally benign solvents like water.Avoidance of hazardous organic solvents, simplified workup procedures, and increased reaction efficiency.

Exploration of Unprecedented Reactivity and Novel Transformations

Beyond its synthesis, future research will delve into the untapped reactive potential of this compound. The unique combination of a benzyl (B1604629) alcohol and an oxolane ether moiety suggests a rich landscape for chemical transformations.

One area of exploration is the selective activation and functionalization of C-H bonds within the molecule. Advances in transition-metal catalysis could enable the direct modification of the aromatic ring or the oxolane structure, providing access to a diverse range of derivatives with novel properties. Photocatalysis, using light to drive chemical reactions, offers another avenue for discovering new reactivity patterns, potentially leading to transformations that are inaccessible through traditional thermal methods.

Furthermore, the development of novel catalytic systems could unlock unprecedented ring-opening or rearrangement reactions of the oxolane moiety, leading to the formation of complex linear or macrocyclic structures. The synergistic interplay between the hydroxyl group and the ether linkage could also be exploited to direct stereoselective transformations at the benzylic position.

Integration of Flow Chemistry, Automation, and Artificial Intelligence in the Synthesis and Optimization of this compound

The convergence of flow chemistry, automation, and artificial intelligence (AI) is poised to revolutionize the synthesis and optimization of this compound. patsnap.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers precise control over reaction parameters, leading to improved safety, scalability, and product consistency.

Automation, coupled with high-throughput screening, can accelerate the discovery of optimal reaction conditions by systematically varying catalysts, solvents, and temperatures. This approach minimizes manual intervention and generates large datasets that can be used to train AI and machine learning models. prezi.com

AI and machine learning algorithms can then be employed to predict reaction outcomes, suggest novel synthetic routes (retrosynthesis), and dynamically optimize reaction conditions in real-time. patsnap.comacs.orgalphaxiv.org This data-driven approach not only enhances efficiency but also deepens our understanding of the underlying chemical principles governing the synthesis of this compound.

The following table illustrates the potential impact of these integrated technologies.

TechnologyApplication in Synthesis & OptimizationExpected Outcomes
Flow Chemistry Continuous synthesis of this compound with precise control over reaction parameters.Improved yield and purity, enhanced safety, and seamless scalability from laboratory to industrial production.
Automation High-throughput screening of reaction conditions and automated product analysis.Rapid identification of optimal synthetic protocols and accelerated discovery of novel derivatives.
Artificial Intelligence Predictive modeling of reaction outcomes, retrosynthesis planning, and real-time process optimization. patsnap.comacs.orgalphaxiv.orgAccelerated development of efficient synthetic routes and enhanced understanding of reaction mechanisms.

Development of Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of this compound Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires advanced analytical techniques capable of real-time monitoring. In-situ spectroscopy, which analyzes the reaction mixture as it forms, is crucial for identifying transient intermediates and elucidating reaction pathways. mt.com

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, products, and intermediates, allowing for precise kinetic analysis. mt.comvulcanchem.com Operando spectroscopy, which combines spectroscopic measurements with simultaneous assessment of catalytic activity, is particularly valuable for studying heterogeneous catalytic reactions. catalysis.blognumberanalytics.comnumberanalytics.comidw-online.dersc.org This approach provides a direct correlation between the structural changes in the catalyst and its performance under actual reaction conditions. catalysis.blognumberanalytics.comnumberanalytics.comidw-online.dersc.org

These advanced techniques will enable researchers to move beyond static, endpoint analyses and gain a dynamic understanding of the chemical processes involving this compound.

Synergistic Research Combining Experimental Investigation and Advanced Computational Modeling for this compound

The synergy between experimental research and advanced computational modeling will be instrumental in advancing our knowledge of this compound. Computational chemistry, particularly Density Functional Theory (DFT) studies, can provide detailed insights into reaction mechanisms, transition state geometries, and the electronic properties of the molecule.

By combining computational predictions with experimental validation, researchers can rationally design more efficient catalysts, predict the feasibility of novel transformations, and interpret complex spectroscopic data. This integrated approach can significantly reduce the time and resources required for experimental discovery by focusing efforts on the most promising avenues.

For instance, computational models can be used to screen virtual libraries of catalysts for their potential activity in the synthesis of this compound, with the most promising candidates then being synthesized and tested in the laboratory. This iterative cycle of prediction and experimentation will accelerate the pace of innovation and lead to a more profound understanding of the chemical behavior of this compound.

Q & A

Q. What are the optimal synthetic routes for [2-(Oxolan-2-ylmethoxy)phenyl]methanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves:

Friedel-Crafts Alkylation : Reacting 2-hydroxybenzyl alcohol with 2-(chloromethyl)oxolane in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

Suzuki-Miyaura Coupling : Using a boronic acid derivative of the oxolane moiety and a brominated benzyl alcohol precursor with a Pd catalyst .

  • Key Considerations :
  • Monitor reaction progress via TLC or HPLC to optimize yield.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Table 1 : Synthetic Routes Comparison
MethodYield (%)Reaction Time (h)Key Reagents
Friedel-Crafts65–7512–24AlCl₃, DCM
Suzuki Coupling70–856–12Pd(PPh₃)₄, K₂CO₃, DMF/H₂O

Q. How should the structure of this compound be characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxolane proton signals at δ 3.5–4.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL or WinGX ) to resolve stereochemistry and bond lengths.
  • FT-IR : Verify hydroxyl (≈3400 cm⁻¹) and ether (≈1100 cm⁻¹) functional groups .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood to avoid inhalation of vapors .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for solvent disposal .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer :
  • Refinement Software : Use SHELXL to adjust thermal parameters and validate via R-factor analysis.
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules ) to identify donor-acceptor patterns that may explain structural anomalies.
  • Cross-Validation : Compare with DFT-calculated bond lengths (e.g., Gaussian 16) to assess theoretical vs. experimental deviations .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

  • Methodological Answer :
  • Hydrogen Bonds : O–H···O interactions between the hydroxyl group and oxolane oxygen (≈2.8 Å) .
  • π-π Stacking : Aromatic rings may exhibit face-to-face interactions (centroid distance ≈3.6 Å) .
  • Table 2 : Interaction Parameters
Interaction TypeDistance (Å)Angle (°)
O–H···O (Hydrogen)2.75–2.85150–160
π-π (Aromatic)3.50–3.70N/A

Q. How can retrosynthetic analysis be applied to design novel derivatives?

  • Methodological Answer :
  • AI Tools : Use reaction databases (e.g., Reaxys ) to identify feasible disconnections.
  • Modular Approach :

Replace the oxolane group with morpholine (see [2-(2-Morpholinoethoxy)phenyl]methanol ).

Introduce electron-withdrawing groups (e.g., CF₃) via electrophilic substitution .

Q. What experimental strategies mitigate discrepancies in NMR data (e.g., unexpected splitting)?

  • Methodological Answer :
  • Solvent Effects : Re-run spectra in deuterated DMSO to assess hydrogen bonding .
  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing splitting .
  • COSY/HSQC : Resolve coupling patterns and assign overlapping signals .

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Feasible Synthetic Routes

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[2-(Oxolan-2-ylmethoxy)phenyl]methanol
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[2-(Oxolan-2-ylmethoxy)phenyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.